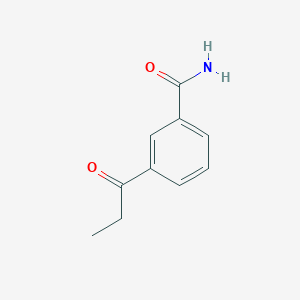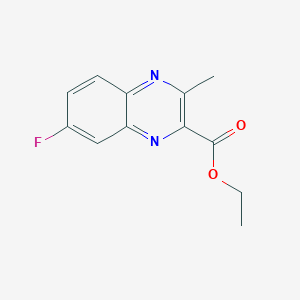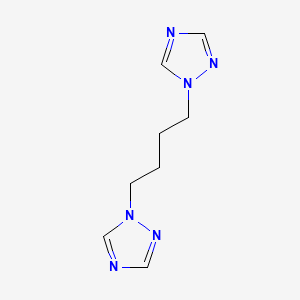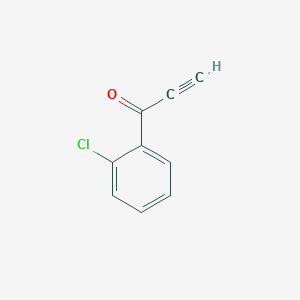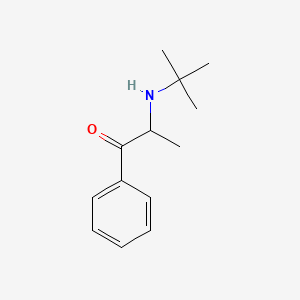
Deschloro bupropion
Vue d'ensemble
Description
La 2-(N-tert-Butylamino)propiophénone est une cétone aromatique qui a suscité l’attention en raison de sa structure chimique unique et de ses activités biologiques potentielles. Elle se caractérise par un squelette de propiophénone avec un groupe tert-butylamino en position 2 sur le cycle phényle . Ce composé est connu pour ses applications dans divers domaines, notamment la pharmacie et la recherche chimique.
Mécanisme D'action
Le mécanisme d’action de la 2-(N-tert-Butylamino)propiophénone, en particulier dans son rôle d’antidépresseur, implique sa fonction d’inhibiteur de la recapture de la norépinéphrine et de la dopamine (IRND). Cela signifie qu’il inhibe la recapture de la norépinéphrine et de la dopamine, augmentant leurs niveaux dans la fente synaptique et améliorant la neurotransmission . De plus, il agit comme un antagoniste de plusieurs récepteurs nicotiniques de l’acétylcholine, contribuant à ses effets thérapeutiques .
Composés similaires :
Bupropione : Une cétone aromatique de structure similaire, utilisée comme antidépresseur et aide au sevrage tabagique.
Hydroxybupropione : Un métabolite de la bupropione ayant des propriétés pharmacologiques similaires.
3-Chloropropiophénone : Un autre composé apparenté ayant des propriétés chimiques et biologiques distinctes.
Unicité : La 2-(N-tert-Butylamino)propiophénone est unique en raison de son motif de substitution spécifique et de son rôle de précurseur dans la synthèse de la bupropione. Sa structure chimique distincte permet des interactions uniques avec les cibles biologiques, ce qui la rend précieuse à la fois dans la recherche et les applications pharmaceutiques .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de la 2-(N-tert-Butylamino)propiophénone implique généralement la réaction de la propiophénone avec la tert-butylamine dans des conditions spécifiques. Une méthode courante comprend l’utilisation d’un catalyseur pour faciliter la réaction, conduisant à la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle de la 2-(N-tert-Butylamino)propiophénone implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La 2-(N-tert-Butylamino)propiophénone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle phényle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des agents halogénants et d’autres électrophiles sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
La 2-(N-tert-Butylamino)propiophénone a une large gamme d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les systèmes biologiques.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.
Applications De Recherche Scientifique
2-(N-tert-Butylamino)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Bupropion: An aromatic ketone with a similar structure, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A metabolite of bupropion with similar pharmacological properties.
3-Chloropropiophenone: Another related compound with distinct chemical and biological properties.
Uniqueness: 2-(N-tert-Butylamino)propiophenone is unique due to its specific substitution pattern and its role as a precursor in the synthesis of bupropion. Its distinct chemical structure allows for unique interactions with biological targets, making it valuable in both research and pharmaceutical applications .
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSRSIGKZYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34509-36-9 | |
| Record name | 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3327402.png)
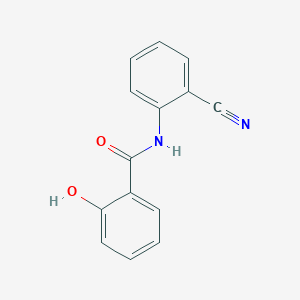


![Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine](/img/structure/B3327427.png)

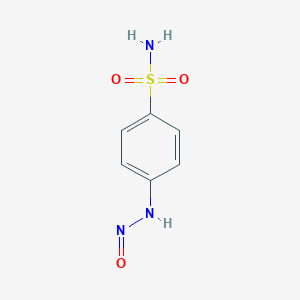
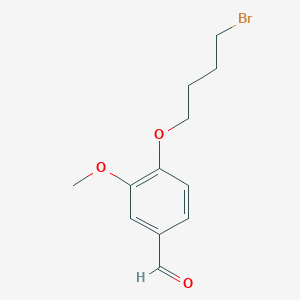
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)
